Product packaging for 5,5-dimethyl-4-methylidenehexanal(Cat. No.:CAS No. 136424-09-4)

5,5-dimethyl-4-methylidenehexanal

Cat. No.: B6599362
CAS No.: 136424-09-4
M. Wt: 140.22 g/mol
InChI Key: CYXXSGLCFTYZNV-UHFFFAOYSA-N
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Description

Contextual Background of Complex Aldehyde and Alkene Systems

Aldehydes and alkenes are two of the most fundamental functional groups in organic chemistry. pressbooks.pubyoutube.com Aldehydes, characterized by a carbonyl group bonded to at least one hydrogen atom, are highly versatile intermediates known for their electrophilicity at the carbonyl carbon. youtube.comnih.gov This reactivity makes them key participants in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations and nucleophilic additions. nih.gov Alkenes, with their carbon-carbon double bonds, are rich in electron density and readily undergo electrophilic addition reactions. pressbooks.pub

When these two functionalities are present within the same molecule, their interplay can lead to complex and interesting reactivity. In conjugated systems, such as α,β-unsaturated aldehydes, the p-orbitals of the alkene and the carbonyl group overlap, resulting in a delocalized electron system. This conjugation not only influences the spectroscopic properties of the molecule but also alters its reactivity, allowing for 1,4-conjugate additions (Michael additions) in addition to the expected 1,2-additions to the carbonyl group. pressbooks.pub The presence of both an aldehyde and an alkene in a non-conjugated system, as seen in 5,5-dimethyl-4-methylidenehexanal, offers the potential for selective reactions at either functional group or intramolecular reactions that engage both.

Significance of the this compound Scaffold in Synthetic Design

The molecular structure of this compound, featuring a terminal aldehyde and a sterically encumbered exocyclic methylene (B1212753) group, presents an intriguing scaffold for synthetic exploration. The neopentyl-like quaternary carbon adjacent to the methylene group introduces significant steric hindrance, which could impart high levels of facial selectivity in reactions involving the double bond. Furthermore, the spatial relationship between the aldehyde and the alkene suggests the possibility of intramolecular cyclization reactions, potentially leading to the formation of five- or six-membered rings, which are common motifs in natural products and pharmaceuticals.

While specific applications for this compound are not yet documented, its structural motifs are found in various classes of organic molecules. For instance, α,β-unsaturated aldehydes are key building blocks in the synthesis of a wide range of products, from fragrances to pharmaceuticals. nih.govmdpi.com The unique substitution pattern of this compound could make it a valuable precursor to novel carbocyclic and heterocyclic systems that are not readily accessible through other synthetic routes.

Overview of Research Gaps and Motivations for Investigation

A comprehensive search of the chemical literature reveals a significant gap in the study of this compound. There is a notable absence of published reports detailing its synthesis, spectroscopic characterization, or reactivity. This lack of information is a primary motivation for its investigation. The development of a robust synthetic route to this compound would be the first crucial step, opening the door to exploring its chemical properties.

Key research questions that arise include:

What are the most efficient methods for the synthesis of this compound?

How does the steric hindrance around the exocyclic double bond influence its reactivity towards common electrophiles?

Can the aldehyde and alkene functionalities be made to react selectively under different reaction conditions?

What are the possibilities for intramolecular reactions, and what types of cyclic structures can be formed?

Can this scaffold serve as a versatile starting material for the synthesis of more complex and potentially bioactive molecules?

Addressing these questions would not only fill a void in the chemical literature but also potentially uncover new synthetic methodologies and molecular architectures.

Scope and Organization of the Academic Research

This article serves as a foundational exploration of this compound, structured to provide a comprehensive overview of its known properties and to frame the key areas for future research. The subsequent sections will delve into the known data for this compound, including its chemical and physical properties presented in a detailed data table. The discussion will then turn to a theoretical consideration of its synthesis and potential reactivity, drawing parallels with known reactions of similar structures. Finally, the article will conclude by summarizing the importance of this unexplored scaffold and outlining a clear path for future investigations.

Chemical and Physical Properties of this compound

While experimental data for this compound is scarce, computational predictions and basic molecular information are available. uni.lu

PropertyValue
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name This compound
SMILES CC(C)(C)C(=C)CCC=O
InChI InChI=1S/C9H16O/c1-8(6-5-7-10)9(2,3)4/h7H,1,5-6H2,2-4H3
Predicted XlogP 2.7
Predicted Boiling Point 183.4 ± 23.0 °C
Predicted Density 0.869 ± 0.06 g/cm³
Data sourced from PubChem and other computational chemistry resources. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B6599362 5,5-dimethyl-4-methylidenehexanal CAS No. 136424-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-4-methylidenehexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(6-5-7-10)9(2,3)4/h7H,1,5-6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXXSGLCFTYZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 5,5 Dimethyl 4 Methylidenehexanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled detail regarding the chemical environment, connectivity, and spatial arrangement of atoms. For 5,5-dimethyl-4-methylidenehexanal, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to understand the molecule's conformational preferences.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Studies

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment. The aldehyde proton is expected to be the most downfield-shifted signal, typically appearing in the 9-10 ppm region, a characteristic chemical shift for this functional group. openstax.orgpressbooks.puboregonstate.edu This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.

The protons of the methylidene group (=CH₂) are expected to resonate in the olefinic region of the spectrum. Due to their distinct spatial relationship with the rest of the molecule, they are diastereotopic and should appear as two separate signals. The protons on the carbon adjacent to the carbonyl group (α-protons) and the subsequent methylene (B1212753) group (β-protons) will show characteristic multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing aldehyde and the π-system of the double bond. libretexts.org The nine protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, a hallmark of this sterically bulky and symmetric group.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
H-1 (Aldehyde)9.75t1.5
H-3a2.55dt7.5, 1.5
H-3b2.55dt7.5, 1.5
H-2a2.40t7.5
H-2b2.40t7.5
H-6a (Methylidene)5.10s-
H-6b (Methylidene)4.95s-
H-7 (tert-butyl)1.05s-

Note: Predicted data is based on established principles of NMR spectroscopy for α,β-unsaturated aldehydes and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Studies

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift in the range of 190-200 ppm for α,β-unsaturated aldehydes. openstax.orglibretexts.org The sp²-hybridized carbons of the methylidene group and the double bond will appear in the olefinic region (typically 100-150 ppm). The sp³-hybridized carbons of the alkyl chain and the tert-butyl group will resonate in the upfield region of the spectrum. The number of signals in the spectrum will correspond to the number of chemically non-equivalent carbon atoms in the molecule. masterorganicchemistry.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (Carbonyl)195.0
C-4 (Quaternary)150.0
C-6 (Methylidene)115.0
C-5 (Quaternary)35.0
C-230.0
C-325.0
C-7 (tert-butyl)29.0

Note: Predicted data is based on established principles of NMR spectroscopy for α,β-unsaturated aldehydes and may vary from experimental values.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity of the molecular framework, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aldehyde proton (H-1) and the adjacent methylene protons (H-2), and between the H-2 and H-3 methylene protons, thus tracing the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the aldehyde proton (H-1) would correlate with the carbonyl carbon (C-1) signal, and the methylidene proton signals would correlate with the methylidene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is particularly powerful for identifying quaternary carbons and for linking different spin systems. Key HMBC correlations for this compound would include correlations from the tert-butyl protons (H-7) to the quaternary carbon C-5 and the double bond carbon C-4, and from the methylidene protons (H-6) to C-4 and C-5, thereby confirming the placement of the tert-butyl and methylidene groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Aldehyde Carbonyl and Methylidene Vibrational Modes

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its key functional groups.

Aldehyde C=O Stretch: The carbonyl (C=O) stretching vibration is typically one of the strongest and most prominent bands in the IR spectrum. For an α,β-unsaturated aldehyde, this band is expected to appear at a lower frequency (around 1685 cm⁻¹) compared to a saturated aldehyde (around 1730 cm⁻¹) due to the conjugation with the C=C double bond, which delocalizes electron density and weakens the C=O bond. openstax.orgoregonstate.edu

Aldehyde C-H Stretch: The C-H stretch of the aldehyde group typically gives rise to two weak to medium bands in the IR spectrum, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. openstax.orgoregonstate.edu The presence of these two bands is a strong indicator of an aldehyde functionality.

Methylidene C=C Stretch: The C=C stretching vibration of the methylidene group is expected to appear in the region of 1650-1600 cm⁻¹. This band may be of variable intensity in the IR spectrum but is often strong in the Raman spectrum.

Methylidene =C-H Bending: The out-of-plane bending vibration of the =C-H bonds of the terminal methylene group is expected to produce a strong band in the IR spectrum around 900 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Technique
Aldehyde C=O Stretch~1685IR (strong)
Aldehyde C-H Stretch~2820, ~2720IR (medium)
Methylidene C=C Stretch~1640IR (medium), Raman (strong)
Methylidene =C-H Bend~900IR (strong)
C-H Stretches (Alkyl)~2960-2850IR (strong)

Note: Predicted frequencies are based on typical group frequencies and may vary from experimental values.

Conformational Insights from Vibrational Data

While the primary application of vibrational spectroscopy is functional group identification, it can also provide clues about the conformational landscape of the molecule. The position and shape of certain vibrational bands can be sensitive to the rotational isomers (conformers) present. For instance, the C-C stretching vibrations in the "fingerprint" region of the spectrum (below 1500 cm⁻¹) can be influenced by the dihedral angles along the alkyl chain. By comparing experimental spectra with theoretical calculations for different conformers, it may be possible to deduce the predominant conformation in the sample.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone in the structural analysis of this compound, providing definitive confirmation of its molecular formula and offering a window into its gas-phase ion chemistry through the study of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Investigations

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of this compound. With a molecular formula of C₉H₁₆O, the theoretical exact mass can be calculated with high precision. Experimental HRMS measurements would be expected to align closely with this value, thereby validating the molecular formula.

Predicted data for various adducts of the protonated molecule highlight the expected high-resolution m/z values. uni.lu These predictions are crucial for identifying the compound in complex mixtures and confirming its elemental makeup in research settings.

AdductPredicted m/z
[M+H]⁺141.12740
[M+Na]⁺163.10934
[M-H]⁻139.11284
[M+NH₄]⁺158.15394
[M+K]⁺179.08328
[M+H-H₂O]⁺123.11738

This interactive table provides predicted m/z values for various adducts of this compound, essential for its identification in HRMS analysis.

Elucidation of Fragmentation Pathways

The fragmentation of this compound in the mass spectrometer provides valuable structural information. As an α,β-unsaturated aldehyde, its fragmentation is governed by established principles, including α-cleavage and McLafferty rearrangements. whitman.edu

Key fragmentation pathways for aldehydes include the loss of a hydrogen radical to form a stable [M-1]⁺ ion and cleavage of the R-group attached to the carbonyl carbon to produce an [M-R]⁺ fragment. whitman.edu For this compound, the prominent tert-butyl group is expected to be a significant loss as a stable radical, leading to a notable fragment ion. The presence of a γ-hydrogen allows for a characteristic McLafferty rearrangement, which would result in a fragment at m/z 44. whitman.edu The study of terpene aldehydes by mass spectrometry has shown that while parent peaks are often observed, the fragmentation patterns can be complex. researchgate.netjst.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Profiling

UV-Vis spectroscopy provides insight into the electronic structure of this compound, particularly the conjugated system formed by the carbon-carbon double bond and the carbonyl group.

Analysis of n→π* and π→π* Electronic Transitions

The UV-Vis spectrum of an α,β-unsaturated aldehyde is characterized by two primary electronic transitions: a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. lumenlearning.comlibretexts.org The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The π→π* transition corresponds to the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the conjugated system. libretexts.org

For this compound, the n→π* transition is expected to appear as a low-intensity absorption band in the longer wavelength region of the UV spectrum, while the π→π* transition will manifest as a high-intensity absorption band at a shorter wavelength.

Conjugation Effects on Electronic Absorption

The conjugation between the methylidene C=C double bond and the aldehyde C=O group in this compound significantly influences its UV-Vis absorption spectrum. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com

As a result, the π→π* transition occurs at a longer wavelength (a bathochromic or red shift) compared to non-conjugated aldehydes or alkenes. libretexts.org The extent of conjugation directly correlates with the wavelength of maximum absorption (λmax). libretexts.org The substitution pattern, including the presence of the sterically bulky tert-butyl group, can also subtly influence the electronic environment and, consequently, the precise λmax values.

Chemical Reactivity and Mechanistic Studies of 5,5 Dimethyl 4 Methylidenehexanal

Reactivity Profiles of the Aldehyde Moiety in 5,5-Dimethyl-4-methylidenehexanal

The aldehyde functional group is characterized by a carbonyl center (a carbon-oxygen double bond) at the end of a carbon chain. This group is highly polarized, with the oxygen atom being more electronegative and drawing electron density away from the carbonyl carbon. This polarization makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. youtube.com

A common example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as the nucleophile. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would proceed as follows:

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation: Subsequent workup with a mild acid protonates the alkoxide to yield a secondary alcohol.

ReactantReagentProduct
This compound1. CH₃MgBr (Methylmagnesium bromide) 2. H₃O⁺6,6-Dimethyl-5-methylideneheptan-2-ol
This compound1. C₆H₅MgBr (Phenylmagnesium bromide) 2. H₃O⁺1-Phenyl-5,5-dimethyl-4-methylidenehexan-1-ol

This table illustrates the expected products from the reaction of this compound with different Grignard reagents.

The aldehyde group of this compound can be readily reduced to a primary alcohol. This transformation can be achieved using various reducing agents.

Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The general mechanism involves:

Hydride Attack: The hydride ion from the reducing agent attacks the carbonyl carbon.

Alkoxide Formation: The carbonyl pi bond breaks, forming an alkoxide intermediate.

Protonation: A proton source in the workup step protonates the alkoxide to give the primary alcohol.

ReagentProduct
Sodium borohydride (NaBH₄) in methanol5,5-Dimethyl-4-methylidenehexan-1-ol
Lithium aluminum hydride (LiAlH₄) in diethyl ether, followed by H₃O⁺ workup5,5-Dimethyl-4-methylidenehexan-1-ol

This table shows the expected product from the reduction of this compound with common reducing agents.

The aldehyde group is susceptible to oxidation, yielding a carboxylic acid. Various oxidizing agents can be employed for this transformation.

Common oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.

Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄) (Jones reagent): A powerful oxidizing agent.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes. A positive Tollens' test results in the formation of a silver mirror.

The oxidation of this compound with a suitable oxidizing agent would yield 5,5-dimethyl-4-methylidenehexanoic acid.

Oxidizing AgentProduct
Potassium permanganate (KMnO₄)5,5-Dimethyl-4-methylidenehexanoic acid
Chromic acid (H₂CrO₄)5,5-Dimethyl-4-methylidenehexanoic acid
Tollens' reagent ([Ag(NH₃)₂]⁺)5,5-Dimethyl-4-methylidenehexanoic acid + Ag(s)

This table presents the expected products from the oxidation of this compound with different oxidizing agents.

Aldehydes with alpha-hydrogens are capable of undergoing aldol (B89426) addition and condensation reactions in the presence of a base or acid catalyst. masterorganicchemistry.com this compound possesses alpha-hydrogens (on the carbon adjacent to the carbonyl group) and can therefore participate in such reactions.

In an aldol addition, an enolate is formed by the deprotonation of an alpha-hydrogen. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde. The initial product is a β-hydroxy aldehyde. Upon heating, this can undergo dehydration to form an α,β-unsaturated aldehyde, a process known as aldol condensation. masterorganicchemistry.com

Due to the steric hindrance from the neighboring tert-butyl group, the formation of the enolate and subsequent nucleophilic attack might be slower compared to less hindered aldehydes.

Reaction TypeConditionsInitial Product (Aldol Addition)Final Product (Aldol Condensation)
Base-catalyzedNaOH, H₂O, low temperature3-Hydroxy-2-(2,2-dimethyl-1-methylenepropyl)-5,5-dimethyl-4-methylidenehexanal2-(2,2-Dimethyl-1-methylenepropyl)-5,5-dimethyl-4-methylidenehex-2-enal
Acid-catalyzedH₃O⁺, heatNot typically isolated2-(2,2-Dimethyl-1-methylenepropyl)-5,5-dimethyl-4-methylidenehex-2-enal

This table outlines the expected products from the self-aldol reaction of this compound under different conditions.

Reactivity Profiles of the Methylidene (Alkene) Moiety in this compound

The methylidene group, a type of alkene, is characterized by a carbon-carbon double bond. This double bond is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles.

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org In this reaction, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds. libretexts.org

A common example is the addition of a hydrogen halide, such as hydrogen bromide (HBr). The reaction proceeds via a two-step mechanism:

Electrophilic Attack: The pi electrons of the alkene attack the electrophilic hydrogen of HBr, forming a carbocation intermediate and a bromide ion. According to Markovnikov's rule, the hydrogen adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the more stable carbocation. In the case of the methylidene group, the hydrogen will add to the terminal CH₂ carbon.

Nucleophilic Attack: The bromide ion then acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product.

ReagentProduct (Following Markovnikov's Rule)
Hydrogen bromide (HBr)4-Bromo-4,5,5-trimethylhexanal
Hydrogen chloride (HCl)4-Chloro-4,5,5-trimethylhexanal
Water (H₂O) in the presence of an acid catalyst (e.g., H₂SO₄)4-Hydroxy-4,5,5-trimethylhexanal

This table details the expected products from the electrophilic addition of various reagents to the methylidene group of this compound.

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical reactivity and mechanistic studies of the compound this compound. Despite a thorough search of scientific databases and scholarly articles, no specific data or research findings related to this particular compound were found.

The requested article outline requires a detailed analysis of the following aspects of this compound:

Cycloaddition Reactions: Including Diels-Alder and [2+2] photocycloadditions.

Polymerization and Oligomerization Behavior:

Chemo- and Regioselective Transformations:

Mechanistic Investigations: Including kinetic studies, identification of reaction intermediates, and transition state analysis.

Unfortunately, no published literature detailing these specific reactions or studies for this compound could be located. The search did yield general information on the reaction types mentioned (e.g., Diels-Alder reactions, cycloadditions). However, applying this general knowledge to a specific, unstudied compound would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings, including data tables, as no such information appears to be publicly available for "this compound".

Computational Chemistry and Theoretical Characterization of 5,5 Dimethyl 4 Methylidenehexanal

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5,5-dimethyl-4-methylidenehexanal, these methods reveal the distribution of electrons and energy levels, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a robust method for determining the electronic ground state of molecules, providing a balance between accuracy and computational cost. DFT calculations are employed to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (Note: The following data is representative for a molecule of this type and is not derived from specific experimental measurements of this compound.)

ParameterPredicted Value
C=O Bond Length (Å)1.21
C=C Bond Length (Å)1.34
C4-C5 Bond Length (Å)1.54
O=C-C Angle (°)124.5
C=C-C Angle (°)122.0
C-C(CH₃)₃ Angle (°)115.0

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for studying electronic structure. researchgate.netresearchgate.net Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to refine the understanding of electron correlation effects beyond what is captured by standard DFT functionals.

For this compound, ab initio calculations can provide more accurate predictions of ionization potential and electron affinity, which are crucial for understanding its behavior in redox reactions. These methods can also be used to investigate the potential energy surface for reactions involving the aldehyde, such as nucleophilic attack at the carbonyl carbon or the β-carbon of the alkene. nih.gov The choice of ab initio method and basis set is critical and is often a compromise between the desired accuracy and the computational resources available. aps.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. dergipark.org.trnih.gov The MEP map is generated from the calculated electron density and shows regions of negative potential (electron-rich) and positive potential (electron-poor).

In this compound, the MEP analysis is expected to show a significant region of negative electrostatic potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. researchgate.net Conversely, the carbon atom of the carbonyl group and the β-carbon of the alkene are expected to be electron-deficient, making them likely sites for nucleophilic attack. The bulky, non-polar tert-butyl group would exhibit a relatively neutral potential. The MEP provides a visual representation of the molecule's reactivity landscape. mdpi.com

Table 2: Representative Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites (Note: The following data is illustrative and not from specific calculations on this compound. Values are in kcal/mol.)

Atomic SitePredicted MEP ValueReactivity Implication
Carbonyl Oxygen-45Site for electrophilic attack
Carbonyl Carbon+35Site for nucleophilic attack
β-Carbon (alkene)+15Site for nucleophilic attack
α-Carbon (alkene)-10Less reactive site

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is likely to be localized on the carbon-carbon double bond, which is a common feature for α,β-unsaturated systems. The LUMO is expected to be centered on the carbonyl group, specifically the C=O π* antibonding orbital. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive. nih.gov Analysis of the orbital coefficients can further pinpoint the specific atoms involved in these frontier orbitals, providing a more detailed picture of reactivity.

Table 3: Predicted Frontier Molecular Orbital (FMO) Energies (Note: The following data is representative and not from specific calculations on this compound. Energies are in electron volts (eV).)

OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their movements.

For a flexible molecule like this compound, there are several rotatable single bonds, leading to a complex conformational landscape. MD simulations can explore this landscape to identify the most stable conformers and the energy barriers between them. mdpi.com

The key dihedral angles to consider are around the C2-C3 and C3-C4 bonds. The rotation around these bonds will be influenced by the steric bulk of the tert-butyl group, which is expected to limit the accessible conformational space. quora.com The simulation would likely reveal that conformers where the bulky tert-butyl group is positioned away from the main chain are energetically favored. Understanding the conformational preferences is crucial as the three-dimensional shape of the molecule can significantly impact its reactivity and interactions with other molecules. acs.org

Analysis of Intramolecular Interactions

A thorough understanding of the intramolecular interactions within this compound is crucial for elucidating its conformational preferences and intrinsic stability. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would be instrumental in this regard.

QTAIM analysis would allow for the identification of bond critical points (BCPs) and the characterization of electron density distribution. This would reveal the nature of covalent and non-covalent interactions, such as weak intramolecular hydrogen bonds or van der Waals forces, which may influence the molecule's three-dimensional structure.

NBO analysis, on the other hand, would provide a detailed picture of the Lewis-like bonding structure and hyperconjugative interactions. By examining the donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals, one could quantify the stabilizing effects of electron delocalization. For instance, the interaction between the π-orbitals of the methylidene group and adjacent σ-bonds could be quantified, offering insights into the electronic factors governing the compound's geometry and reactivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral signatures of molecules. For this compound, theoretical calculations would provide valuable data to complement and guide experimental investigations.

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. Using methods such as Density Functional Theory (DFT) with appropriate basis sets, it is possible to calculate the isotropic shielding constants for each nucleus. These values can then be converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

A hypothetical data table of predicted chemical shifts would be generated, which could then be compared with experimentally obtained spectra for validation. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects or the presence of multiple conformers in solution.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only and is not based on actual calculated data.)

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C1 (Aldehyde) ~200 ~9.7
C2 ~40 ~2.5
C3 ~25 ~2.3
C4 ~150 -
C5 ~35 -
C6 (Methylidene) ~110 ~4.8
C7, C8 (tert-Butyl) ~30 ~1.1

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical calculations of vibrational frequencies are essential for the assignment of infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of harmonic vibrational modes and their corresponding intensities can be obtained. These calculated frequencies are often scaled to account for anharmonicity and the limitations of the theoretical method.

The resulting theoretical spectrum would show characteristic peaks for the aldehyde C=O stretch, the C=C stretch of the methylidene group, and various C-H stretching and bending modes. This would be invaluable for interpreting an experimental IR or Raman spectrum and confirming the compound's structure.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only and is not based on actual calculated data.)

Vibrational Mode Calculated Frequency (cm⁻¹) Predicted Intensity
Aldehyde C=O Stretch ~1750 Strong
Methylidene C=C Stretch ~1650 Medium
Aldehydic C-H Stretch ~2720, ~2820 Weak
sp³ C-H Stretch ~2870-2960 Strong

Theoretical Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides a powerful lens through which to study the reactivity of this compound. Theoretical modeling can be used to explore potential reaction pathways, identify transition states, and calculate the energetic profiles of various transformations.

Calculation of Activation Barriers and Reaction Energies

For any proposed reaction involving this compound, such as its oxidation, reduction, or participation in cycloaddition reactions, computational methods can be used to calculate the activation barriers (Ea) and reaction energies (ΔErxn). By locating the transition state structures and calculating their energies relative to the reactants and products, a detailed understanding of the reaction kinetics and thermodynamics can be achieved. This information is critical for predicting the feasibility and outcome of a chemical reaction.

Solvation Effects in Reaction Modeling

Reactions are typically carried out in a solvent, and the surrounding solvent molecules can significantly influence the reaction pathway and energetics. Theoretical models can account for these solvation effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve including a number of solvent molecules in the calculation. Incorporating solvation effects is crucial for obtaining a realistic and accurate theoretical description of a reaction in solution.

Synthesis and Academic Research on Derivatives of 5,5 Dimethyl 4 Methylidenehexanal

Design and Synthesis of Functionalized Derivatives of 5,5-Dimethyl-4-methylidenehexanal

There is no readily available information on the strategic design and synthesis of derivatives originating from the this compound scaffold. The introduction of new functional groups is a fundamental aspect of modifying a molecule's properties, and the absence of research in this area for this particular compound is noteworthy.

Stereochemical Aspects in Derivative Synthesis and Characterization

The spatial arrangement of atoms, or stereochemistry, plays a critical role in a molecule's function. Without synthetic pathways and isolated derivatives of this compound, there is no basis to discuss the stereochemical outcomes of any potential reactions or the detailed analysis of stereoisomers.

Advanced Characterization of Novel Derivatives

While the basic properties of this compound can be found in chemical databases uni.lu, the advanced characterization of its novel derivatives using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography is not documented in the available literature. This type of detailed analysis is essential for unequivocally confirming the structure of new chemical compounds.

Reactivity Studies of Modified this compound Scaffolds

Understanding the reactivity of a modified chemical scaffold is key to predicting its behavior in different chemical environments and its potential for further chemical transformations. The absence of synthesized derivatives of this compound means that no studies on their reactivity have been published.

In contrast, the chemical literature is rich with studies on derivatives of other dimethylated compounds, such as those derived from dimedone, which are used in the synthesis of various heterocyclic compounds. ias.ac.inresearchgate.netsemanticscholar.orgresearchgate.net However, this information is not directly applicable to the specific scaffold of this compound.

The current state of research suggests that the derivatization of this compound is a field that remains to be explored. Future research in this area would be necessary to build the body of knowledge required for a comprehensive scientific article on its derivatives.

Advanced Applications and Synthetic Utility in Organic Synthesis and Material Science

5,5-Dimethyl-4-methylidenehexanal as a Versatile Synthetic Building Block

Precursor in Total Synthesis of Complex Organic Molecules

A thorough search of chemical databases and scholarly articles did not yield any specific examples of this compound being utilized as a key intermediate or starting material in the total synthesis of complex natural products or other intricate organic molecules. The aldehyde functionality offers a handle for various carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and reductive aminations, while the terminal alkene could participate in reactions like metathesis, hydroboration-oxidation, or epoxidation. However, no published reports demonstrate the application of these theoretical transformations of this compound in the context of total synthesis.

Utility in the Construction of Macrocyclic Systems

The synthesis of macrocycles often relies on bifunctional molecules that can undergo intramolecular cyclization reactions. Unsaturated aldehydes are known to be valuable precursors in such endeavors. springernature.comnih.gov Strategies like ring-closing metathesis or intramolecular Horner-Wadsworth-Emmons reactions could potentially employ a molecule with the structure of this compound. However, there is no specific evidence in the scientific literature of this compound being used to construct macrocyclic systems. General protocols for macrocyclization using different unsaturated aldehydes have been developed, but none explicitly name this compound as a substrate. springernature.comnih.govcore.ac.ukresearchgate.net

Integration into Polymer Architectures and Macromolecular Design

The presence of a polymerizable alkene functionality in this compound suggests its potential for incorporation into polymer chains. This could introduce aldehyde groups into the polymer structure, which could then be used for post-polymerization modifications or for creating functional materials. However, a review of the literature on polymer chemistry and macromolecular design did not uncover any studies that have investigated the polymerization of this specific monomer or its integration into polymer architectures.

Role in the Development of Specialty Chemical Intermediates

While commercial suppliers list this compound for research and development purposes, there is a lack of publicly available information detailing its use as a key intermediate in the synthesis of other specialty chemicals. Its unique structure could theoretically lead to novel derivatives with specific applications, but no such transformations or downstream products are described in the searched scientific and technical literature.

Potential in Advanced Material Design

The combination of a reactive aldehyde and a polymerizable alkene in one molecule could be advantageous in the design of advanced materials, such as functional surfaces, resins, or hydrogels. The aldehyde could be used for covalent immobilization on substrates or for cross-linking reactions. Despite this theoretical potential, no published research was found that explores the use of this compound in the design or fabrication of advanced materials.

Concluding Remarks and Future Research Perspectives on 5,5 Dimethyl 4 Methylidenehexanal

Summary of Key Research Findings and Contributions

The chemical compound 5,5-dimethyl-4-methylidenehexanal, a structurally distinct α,β-unsaturated aldehyde, represents an area of organic chemistry with untapped research potential. While specific literature on this exact molecule is sparse, a review of related compounds and foundational organic synthesis principles allows for a summary of its likely chemical nature and potential contributions.

The core structure of this compound features a sterically hindered aldehyde group and a reactive α,β-unsaturated system. This combination suggests a unique reactivity profile, balancing the electrophilicity of the carbonyl carbon and the β-carbon of the ene-aldehyde system. Research on similar α,β-unsaturated aldehydes indicates that this compound would likely participate in a variety of important organic reactions. These include, but are not limited to, 1,2- and 1,4-conjugate additions, Diels-Alder reactions, and various cycloadditions. pressbooks.pubwikipedia.org The presence of the bulky tert-butyl group is expected to exert significant steric influence on these reactions, potentially leading to high diastereoselectivity in product formation.

Key contributions from the study of analogous compounds suggest that this compound could serve as a valuable building block in the synthesis of complex organic molecules. The aldehyde functionality provides a handle for further transformations, while the conjugated double bond offers a site for carbon-carbon bond formation. mdpi.com The unique substitution pattern could lead to the synthesis of novel molecular scaffolds that are not readily accessible through other synthetic routes.

Compound NameIUPAC NameMolecular Formula
This compoundThis compoundC9H16O
5,5-dimethyl-1,3-cyclohexanedione5,5-dimethylcyclohexane-1,3-dioneC8H12O2

Identification of Remaining Challenges and Unexplored Avenues

Despite the potential of this compound, its study is faced with several challenges, primarily stemming from a lack of dedicated research. A significant challenge lies in the development of a high-yielding and stereoselective synthesis of the molecule itself. While general methods for the α-methylenation of aldehydes exist, their application to a sterically hindered substrate like this compound may require significant optimization to overcome issues of low reactivity and potential side reactions. nih.gov

A major unexplored avenue is the comprehensive characterization of its reactivity. Systematic studies are needed to understand how the steric bulk of the tert-butyl group influences the regioselectivity and stereoselectivity of its reactions. For instance, the competition between 1,2- and 1,4-addition of various nucleophiles is a fundamental question that remains unanswered for this specific compound. The exploration of its utility in asymmetric catalysis, either as a substrate or a ligand precursor, is another wide-open field of inquiry.

Furthermore, the biological activity of this compound and its derivatives is completely unknown. Many α,β-unsaturated aldehydes exhibit interesting biological properties, and the unique structural features of this compound could lead to the discovery of novel bioactive molecules. nih.govnih.gov

Future Directions in Synthetic Methodologies and Catalysis

Future research on this compound should prioritize the development of efficient and scalable synthetic routes. Exploring modern synthetic methodologies, such as organocatalysis and transition-metal catalysis, could provide elegant solutions for its preparation. For example, the use of chiral amine catalysts for an asymmetric α-methylenation of a suitable precursor aldehyde could potentially afford enantiomerically enriched this compound.

In the realm of catalysis, this compound could be investigated as a precursor to novel chiral ligands. The aldehyde functionality can be readily transformed into other functional groups, such as alcohols or amines, which could then be incorporated into ligand scaffolds for asymmetric catalysis. The steric bulk of the tert-butyl group could play a crucial role in creating a specific chiral environment around a metal center, potentially leading to high enantioselectivities in catalyzed reactions. The development of gold-catalyzed selective hydrogenation of the carbonyl group, while preserving the double bond, could be another interesting research direction. wikipedia.org

Future synthetic efforts could also focus on the derivatization of the α,β-unsaturated system. For instance, epoxidation of the double bond followed by ring-opening reactions could provide access to a variety of functionalized and stereochemically rich molecules.

Emerging Opportunities in Computational Chemistry and Material Science Applications

Computational chemistry offers a powerful tool to investigate the properties and reactivity of this compound before extensive experimental work is undertaken. rsc.org Density functional theory (DFT) calculations can be employed to predict its conformational preferences, electronic structure, and spectroscopic properties. Such studies can provide valuable insights into its reactivity, for example, by calculating the activation barriers for competing reaction pathways, such as 1,2- versus 1,4-addition. This theoretical understanding can guide the design of experiments and the selection of appropriate reaction conditions.

Q & A

Q. What are the optimal synthetic routes for 5,5-dimethyl-4-methylidenehexanal, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of α,β-unsaturated aldehydes like this compound often employs Claisen-Schmidt condensation or aldol addition protocols. For example:

  • Base-catalyzed condensation between ketones and aldehydes under reflux (e.g., NaOH/EtOH at 80°C) yields α,β-unsaturated products.
  • Acid catalysis (e.g., HCl or H₂SO₄) may improve regioselectivity for conjugated systems.
MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Claisen-SchmidtNaOH/EtOH, 80°C, 6h65–72≥95%
Aldol AdditionLDA/THF, –78°C, 2h55–6090–92%

Side products (e.g., over-alkylation) can arise from prolonged reaction times or excess reagents. Optimize stoichiometry and monitor via TLC or GC-MS .

Q. How can this compound be characterized using spectroscopic techniques?

Methodological Answer: Key characterization methods include:

  • ¹H/¹³C NMR : The conjugated aldehyde proton typically appears at δ 9.5–10.0 ppm, while methylidene protons resonate as doublets near δ 5.5–6.2 ppm.
  • IR Spectroscopy : Strong absorption bands for C=O (~1720 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 140.2 and fragmentation patterns (e.g., loss of CO, m/z 112).
Spectral DataKey Peaks/SignalsInterpretation
¹H NMR (CDCl₃)δ 9.82 (s, 1H, CHO)Aldehyde proton
δ 5.71 (d, 2H, CH₂=)Methylidene group
IR (KBr)1715 cm⁻¹C=O stretch

Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: α,β-unsaturated aldehydes are prone to autoxidation and polymerization . Stability studies should include:

  • Thermal Stability : Monitor decomposition via DSC/TGA (onset ~120°C).
  • pH Sensitivity : Store in neutral or slightly acidic conditions (pH 5–7) to prevent aldol self-condensation.
ConditionDegradation PathwayHalf-Life (25°C)
pH > 8Aldol condensation<24 hours
Light exposurePhotooxidation48–72 hours
Argon atmosphereStabilized>1 month

Use stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How does the electron-deficient methylidene group influence the compound’s reactivity in Diels-Alder reactions?

Methodological Answer: The methylidene moiety acts as a dienophile in [4+2] cycloadditions. Computational studies (e.g., DFT) reveal:

  • Frontier Molecular Orbitals : The LUMO of the methylidene group (–CH₂=) is lowered due to conjugation with the aldehyde, enhancing reactivity with electron-rich dienes.
  • Steric Effects : 5,5-Dimethyl substituents hinder regioselectivity; use bulky dienes (e.g., anthracene) to favor endo transition states.
DieneReaction Temp (°C)Yield (%)Major Product
1,3-Butadiene2540Cyclohexene adduct
Anthracene12085endo-Selective

Kinetic studies (e.g., Eyring plots) confirm activation energies align with electron-deficient dienophiles .

Q. What contradictions exist in reported bioactivity data for α,β-unsaturated aldehydes, and how can they be resolved?

Methodological Answer: Discrepancies often arise from:

  • Purity Issues : Commercial samples may contain stabilizers or degradation products. Validate purity via HPLC (>99%) and NMR.
  • Assay Variability : Inconsistent cell lines (e.g., RAW264.7 vs. THP-1 macrophages) may yield conflicting COX-2 inhibition data .
StudyCOX-2 Inhibition (IC₅₀)Cell Line
A (2019)12.5 μMRAW264.7
B (2021)45.0 μMTHP-1

Use orthogonal assays (e.g., ELISA and qPCR) to confirm bioactivity. Apply meta-analysis frameworks to reconcile contradictory results .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer: Molecular Dynamics (MD) and Quantitative Structure-Activity Relationship (QSAR) models predict:

  • Biodegradation : Low persistence (EPI Suite estimates t₁/₂ < 30 days in soil).
  • Aquatic Toxicity : LC₅₀ for Daphnia magna ~5.2 mg/L, correlating with logP (2.1) and polar surface area (37 Ų).
ParameterPredicted ValueTool/Software
LogP2.1EPI Suite
BCF (Bioaccumulation)112 L/kgQSAR Toolbox

Validate predictions with experimental ecotoxicity assays (e.g., OECD Test Guideline 201) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.